5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
Description
Properties
CAS No. |
144537-11-1 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-3-11-6-4-5(9-12-6)7(10)8-2/h6H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
WPCPNZCCIQLPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=NO1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between nitrile oxides and alkenes, leading to the formation of the isoxazole ring. The nitrile oxides can be generated from oximes by oxidation using reagents such as sodium hypochlorite . The reaction conditions are generally mild, and the yields are high, making this method efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for 5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide are not well-documented, the general principles of isoxazole synthesis can be applied. Industrial production would likely involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of eco-friendly and cost-effective reagents would be prioritized to ensure sustainability and economic viability.
Chemical Reactions Analysis
Chemical Reactions Involving 4,5-Dihydrooxazoles
4,5-Dihydrooxazoles, including the 1,2-oxazole derivatives, are known for their reactivity in various chemical transformations:
-
Ring Opening Reactions : These compounds can undergo ring opening reactions under acidic conditions or with nucleophiles. For instance, the oxazolium intermediate formed from a 4,5-dihydrooxazole can react with water to form esters or amides, depending on the conditions .
-
Polymerization : 4,5-Dihydrooxazoles can also participate in cationic ring-opening polymerization to form polyamides, which are bioisosteric with polypeptides .
-
Nucleophilic Addition : They can react with nucleophiles such as Grignard reagents in the presence of aldehydes to form complex molecules through multi-component reactions .
Data and Research Findings
While specific data on 5-ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is limited, related compounds have shown promising results in various studies:
| Compound Type | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 4,5-Dihydrooxazoles | Grignard reagent, aldehyde, aqueous workup | Ester or amide derivatives | Variable |
| Oxazolidin-2-ones | Triphosgene, DIPEA, nucleophile | Carbamates or amides | Good yields |
These reactions highlight the versatility of oxazole derivatives in forming diverse products under different conditions.
Scientific Research Applications
2.1. Immunomodulatory Effects
Research indicates that isoxazole derivatives, including 5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide, exhibit significant immunomodulatory properties. A review highlighted various isoxazole derivatives as potential anti-inflammatory agents . For instance, compounds similar to this compound have been shown to suppress inflammatory responses in experimental models of arthritis and colitis .
2.2. Antitumor Activity
Studies have demonstrated that isoxazole derivatives can possess antitumor activity. A specific case study involving related compounds showed promising results against various cancer cell lines, such as HCT-116 and MCF-7. The IC₅₀ values for these compounds ranged from 13.6 to 48.37 µM, indicating moderate to high potency against tumor cells .
4.1. Anti-inflammatory Activity
In a study conducted on a model of carrageenan-induced paw edema in rats, derivatives similar to this compound demonstrated significant reduction in edema volume compared to control groups. This suggests its potential use in treating inflammatory conditions .
4.2. Anticancer Studies
Another research focused on the synthesis of various isoxazole derivatives found that modifications in the chemical structure significantly influenced their anticancer activity. Specifically, the introduction of electron-donating groups enhanced their efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 5
The ethoxy group at position 5 distinguishes this compound from analogs with aryl, alkyl, or acetyl substituents. Key examples include:
Impact of Ethoxy Group :
Yield Comparison :
Physicochemical and Spectroscopic Properties
Key data from analogous compounds:
Ethoxy Compound Inference :
- The ethoxy group would likely produce a triplet near ~1.3 ppm (CH3) and a quartet near ~3.8 ppm (CH2) in $ ^1H $-NMR.
- Expected molecular weight: ~212.23 g/mol (C8H12N2O3).
Biological Activity
5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide (CAS Number: 144537-11-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.182 g/mol |
| CAS Number | 144537-11-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through the inhibition of specific enzymes or pathways involved in cell proliferation and inflammation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study conducted by Nishiwaki et al. (1998) reported that derivatives of this compound demonstrated significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Anticancer Potential
The compound's anticancer activity has also been a focus of research. In vitro studies have shown that it can induce cytotoxic effects in several cancer cell lines. For example, a derivative of this compound was tested against human breast cancer cells and exhibited notable cytotoxicity, indicating its potential as a lead compound for anticancer drug development.
Case Studies
- Antimicrobial Efficacy : A case study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting its application in treating bacterial infections.
- Cytotoxicity in Cancer Cells : In another study involving human lung cancer cells (A549), the compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis involving cyclization of α-haloketones and amides under acidic/basic conditions is a foundational approach for oxazole derivatives. Use statistical experimental design (e.g., factorial design) to minimize trial-and-error optimization. Variables like temperature, solvent polarity, and catalyst loading should be tested using response surface methodology (RSM) to identify optimal yields . For coupling steps (e.g., carboxamide formation), reagents like EDCI/HOBt in DMF with triethylamine as a base are effective, as demonstrated in analogous oxazole syntheses .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound’s purity and structural integrity?
- Methodology :
- NMR : Analyze - and -NMR for ethoxy (-OCHCH), methyl (N-CH), and oxazole ring protons. Compare chemical shifts with analogous compounds (e.g., 3-methyl-5-isoxazolyl derivatives) to confirm regiochemistry .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]) and fragmentation patterns.
- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity, using gradient elution (water:acetonitrile) to resolve polar impurities .
Advanced Research Questions
Q. What strategies can address contradictions in reported bioactivity data for oxazole-carboxamide derivatives?
- Methodology :
- Meta-Analysis : Cross-reference bioassay results (e.g., IC values) from diverse studies, controlling for variables like cell line specificity (e.g., HeLa vs. MCF-7) and solvent effects (DMSO vs. aqueous buffers).
- Dose-Response Modeling : Use nonlinear regression to compare potency curves across studies, identifying outliers due to assay interference (e.g., compound aggregation) .
- Structural-Activity Relationship (SAR) : Perform molecular docking to assess binding affinity variations caused by substituent differences (e.g., ethoxy vs. methoxy groups) .
Q. How can computational chemistry predict the reactivity of the ethoxy and methyl groups in functionalization reactions?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G**) to model reaction pathways, such as ethoxy group oxidation to carboxylic acids. Compare activation energies for different oxidizing agents (e.g., KMnO vs. CrO) .
- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic substitution at the methyl group, identifying preferred solvents (e.g., DMF vs. THF) for regioselective modifications .
Q. What experimental designs are suitable for investigating the compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling : Use a high-throughput kinase assay panel (e.g., 100+ kinases) to identify targets. Normalize activity against staurosporine as a positive control.
- Binding Kinetics : Employ surface plasmon resonance (SPR) to measure on/off rates (k, k) and dissociation constants (K) .
- Crystallography : Co-crystallize the compound with a model kinase (e.g., PKA) to resolve binding modes and guide SAR .
Q. How can researchers mitigate synthetic byproducts during large-scale preparation?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates (e.g., oxazole ring closure).
- Membrane Separation : Use nanofiltration or reverse osmosis to remove low-molecular-weight impurities (e.g., unreacted precursors) .
- Design of Experiments (DoE) : Apply Taguchi methods to optimize parameters like stoichiometry and mixing rates, minimizing side reactions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of aerosols during weighing.
- PPE : Wear nitrile gloves (ASTM D6978 standard) and safety goggles (ANSI Z87.1) to avoid dermal/ocular exposure .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
